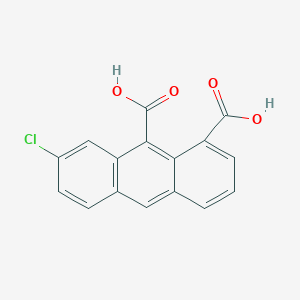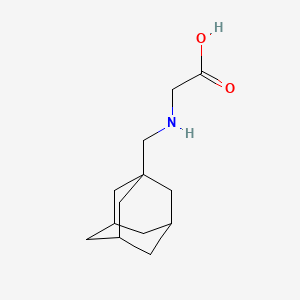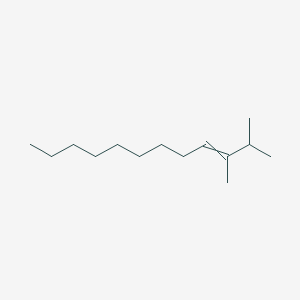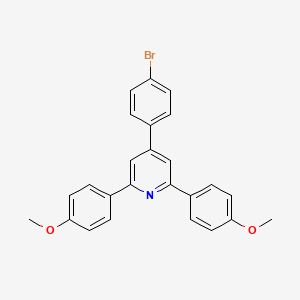
1,9-Anthracenedicarboxylic acid, 7-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Anthracenedicarboxylic acid, 7-chloro- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two carboxylic acid groups at positions 1 and 9 of the anthracene ring, with a chlorine atom substituted at position 7. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Anthracenedicarboxylic acid, 7-chloro- typically involves the chlorination of 1,9-Anthracenedicarboxylic acid. The chlorination reaction can be carried out using chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the 7-position.
Industrial Production Methods
In an industrial setting, the production of 1,9-Anthracenedicarboxylic acid, 7-chloro- may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
化学反应分析
Types of Reactions
1,9-Anthracenedicarboxylic acid, 7-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,9-Anthracenedicarboxylic acid, 7-chloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of fluorescent materials and organic semiconductors.
Biology and Medicine: Investigated for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,9-Anthracenedicarboxylic acid, 7-chloro- involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to participate in electron transfer reactions, which can influence various biochemical pathways. The presence of the chlorine atom and carboxylic acid groups allows the compound to form specific interactions with target molecules, leading to its observed effects.
相似化合物的比较
Similar Compounds
9-Anthracenecarboxylic acid: Lacks the second carboxylic acid group and chlorine substitution.
9,10-Anthracenedicarboxylic acid: Has carboxylic acid groups at positions 9 and 10 instead of 1 and 9.
1,8-Anthracenedicarboxylic acid: Carboxylic acid groups at positions 1 and 8, without chlorine substitution.
Uniqueness
1,9-Anthracenedicarboxylic acid, 7-chloro- is unique due to the specific positioning of its functional groups. The presence of the chlorine atom at the 7-position and carboxylic acid groups at positions 1 and 9 imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
140937-16-2 |
|---|---|
分子式 |
C16H9ClO4 |
分子量 |
300.69 g/mol |
IUPAC 名称 |
7-chloroanthracene-1,9-dicarboxylic acid |
InChI |
InChI=1S/C16H9ClO4/c17-10-5-4-8-6-9-2-1-3-11(15(18)19)13(9)14(16(20)21)12(8)7-10/h1-7H,(H,18,19)(H,20,21) |
InChI 键 |
DNWFSQJINWTDDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC3=C(C=C(C=C3)Cl)C(=C2C(=C1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)




![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)


![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)


![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)

![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
